(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride chemical properties
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride chemical properties
Content Type: Technical Monograph / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers
Executive Summary
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-93-6) is a chiral
This guide details the physicochemical profile, validated synthetic routes (via Arndt-Eistert homologation), analytical controls, and handling protocols required for high-integrity research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride |
| Common Names | |
| CAS Number | 331846-93-6 (HCl salt); 270062-92-5 (Free base generic) |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Chirality | (S)-Enantiomer |
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Solubility:
-
High: Water, Methanol, DMSO.
-
Low/Insoluble: Dichloromethane, Diethyl ether, Hexanes.
-
-
Melting Point: Typically decomposes >180°C (characteristic of amino acid salts; specific value varies by crystal habit).
-
Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture; storage under desiccant is mandatory.
Synthetic Routes & Process Chemistry
The most robust route to (S)-3-Amino-4-(m-tolyl)butanoic acid preserves the stereochemistry of the starting material using the Arndt-Eistert Homologation . This method extends the carbon chain of an
Reaction Pathway (Arndt-Eistert Homologation)
Precursor: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid (Boc-L-3-methylphenylalanine).
Step-by-Step Mechanism:
-
Activation: The starting carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.
-
Diazotization: Reaction with diazomethane (
) or TMS-diazomethane yields the -diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the
-amino acid backbone.[1] -
Deprotection: Removal of the Boc group with HCl yields the final hydrochloride salt.
Synthesis Workflow Diagram
Caption: Figure 1. Arndt-Eistert homologation workflow for the synthesis of the target beta-amino acid.
Critical Experimental Protocol
-
Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) or the safer alternative, TMS-diazomethane.
-
Wolff Rearrangement Conditions:
-
Catalyst: Silver Benzoate (
) dissolved in triethylamine. -
Solvent: THF/Water (10:1).
-
Procedure: The diazoketone is dissolved in THF. The silver catalyst solution is added dropwise with exclusion of light. Evolution of
gas indicates reaction progress.
-
-
Salt Formation: The crude Boc-protected intermediate is dissolved in 1,4-dioxane, and 4.0 M HCl in dioxane is added. The product precipitates as the hydrochloride salt, which is collected by filtration and washed with diethyl ether.
Analytical Characterization
Validating the identity and purity of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl requires specific analytical techniques to confirm the chain extension and enantiomeric excess (% ee).
Nuclear Magnetic Resonance (NMR)
The shift from an
-
Solvent:
or . -
Key Signals (Predicted):
- 7.0–7.3 ppm (m, 4H): Aromatic protons (m-tolyl pattern).
-
3.6–3.8 ppm (m, 1H): The chiral
-proton ( ). -
2.8–3.0 ppm (dd, 2H): Benzylic protons (
). -
2.4–2.6 ppm (dd, 2H): The
-methylene protons ( ), distinct from the precursor. - 2.3 ppm (s, 3H): Methyl group on the aromatic ring.
Enantiomeric Purity (Chiral HPLC)
To ensure the (S)-enantiomer has not racemized during the Wolff rearrangement:
-
Column: Crown ether-based column (e.g., CROWNPAK CR-I) or Zwitterionic chiral stationary phases (e.g., Chiralpak ZWIX).
-
Mobile Phase: Aqueous
(pH 1.5–2.0) is often required for free amino acids on crown ether columns to protonate the amine. -
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).
Quality Control Decision Tree
Caption: Figure 2. Analytical decision matrix for lot release of the hydrochloride salt.
Applications in Drug Design[9]
Peptidomimetics & Foldamers
-amino acids are "isosteric" to-
Proteolytic Stability: The resulting
-peptides are resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs. -
Secondary Structure: (S)-3-Amino-4-(m-tolyl)butanoic acid promotes the formation of stable helices (e.g., the 14-helix) in foldamers, useful for disrupting protein-protein interactions.
Specific Target Relevance
The m-tolyl substituent provides a "Goldilocks" zone of lipophilicity:
-
Integrin Antagonists: Used in the design of RGD mimetics where the aromatic ring fits into hydrophobic pockets of the
integrin. -
Neurological Targets: As a GABA analog derivative, it serves as a scaffold for synthesizing gabapentinoids with modified receptor affinity profiles.
Handling, Stability & Safety
| Parameter | Recommendation |
| Storage | Store at -20°C. Hygroscopic; keep container tightly sealed under inert gas (Argon/Nitrogen). |
| Handling | Wear gloves, goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust. |
| Stability | Stable for >2 years if kept dry and frozen. Aqueous solutions should be prepared fresh; avoid prolonged exposure to basic pH (risk of racemization or free base precipitation). |
| Incompatibility | Strong oxidizing agents. Reacts with ninhydrin (positive test). |
References
-
Podlech, J., & Seebach, D. (1995).[1][2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Sigma-Aldrich. (n.d.).[3] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Search. Sigma-Aldrich Catalog. Link
-
ChemicalBook. (2025).[4] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Properties and Suppliers. Link
- Matthews, J. L., et al. (1997). Synthesis of enantiomerically pure -amino acids from -amino acids. Organic Syntheses, 74, 1. (General protocol for Arndt-Eistert).
-
Hyun, M. H. (2016). Chiral Separation of Amino Acids and Peptides by HPLC. Chromatography Today. Link
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]
- 3. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride cell culture plant, BioReagent, powder 55720-26-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
